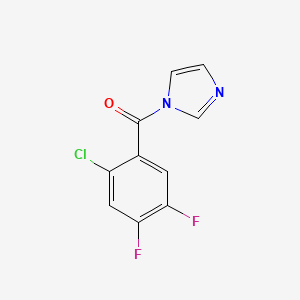![molecular formula C14H20N2O2 B14290069 1-[5-(Piperidin-1-yl)pent-3-yn-2-yl]pyrrolidine-2,5-dione CAS No. 116740-70-6](/img/structure/B14290069.png)
1-[5-(Piperidin-1-yl)pent-3-yn-2-yl]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(Piperidin-1-yl)pent-3-yn-2-yl]pyrrolidine-2,5-dione is a complex organic compound featuring a piperidine ring, a pyrrolidine ring, and an alkyne group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Piperidin-1-yl)pent-3-yn-2-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-[5-(Piperidin-1-yl)pent-3-yn-2-yl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form alkanes or alkenes using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Diketones, carboxylic acids.
Reduction: Alkanes, alkenes.
Substitution: Various substituted derivatives depending on the halogenated compound used.
Scientific Research Applications
1-[5-(Piperidin-1-yl)pent-3-yn-2-yl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-(Piperidin-1-yl)pent-3-yn-2-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine, which also contain the piperidine moiety, exhibit similar biological activities.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are used in medicinal chemistry.
Uniqueness: 1-[5-(Piperidin-1-yl)pent-3-yn-2-yl]pyrrolidine-2,5-dione is unique due to the presence of both piperidine and pyrrolidine rings along with an alkyne group. This combination of structural features imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Properties
CAS No. |
116740-70-6 |
|---|---|
Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
1-(5-piperidin-1-ylpent-3-yn-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H20N2O2/c1-12(16-13(17)7-8-14(16)18)6-5-11-15-9-3-2-4-10-15/h12H,2-4,7-11H2,1H3 |
InChI Key |
CSCVGFKGJLRQJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CCN1CCCCC1)N2C(=O)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-9-[(2,3,5,6-tetrafluorophenyl)methyl]-9H-beta-carboline](/img/structure/B14289987.png)


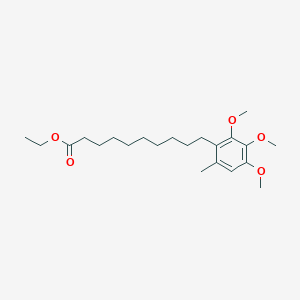
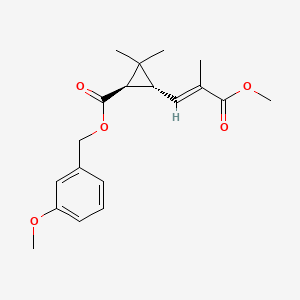
![2,6-Bis[(diethylamino)methyl]-4-methoxyphenol](/img/structure/B14290017.png)
![3,5-Dibromo-4-[(4-hydroxyphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14290022.png)
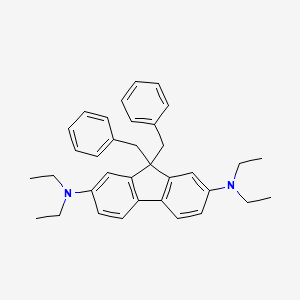

![2-(2-ethylhexyl)-1-[6-[[N'-(2-ethylhexyl)carbamimidoyl]amino]hexyl]guanidine](/img/structure/B14290048.png)
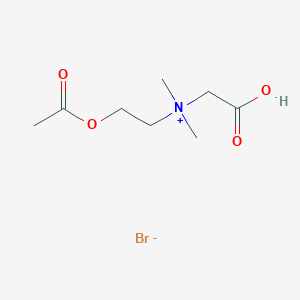
![(8Br,13ar)-2,3,6,7-tetramethoxy-8b,9,12,13-tetrahydrodibenzo[f,h]pyrrolo[1,2-b]isoquinolin-13a(11h)-ol](/img/structure/B14290062.png)

